molecular formula C7H5BF2O4 B1374592 4-Borono-3,5-difluorobenzoic acid CAS No. 1031857-98-3

4-Borono-3,5-difluorobenzoic acid

Cat. No. B1374592
M. Wt: 201.92 g/mol
InChI Key: QJZJINMQKWVLJB-UHFFFAOYSA-N
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Description

4-Borono-3,5-difluorobenzoic acid is a chemical compound with the CAS Number 1031857-98-3 . It has a molecular weight of 201.92 . The IUPAC name for this compound is 4-(dihydroxyboryl)-3,5-difluorobenzoic acid .


Molecular Structure Analysis

The InChI code for 4-Borono-3,5-difluorobenzoic acid is 1S/C7H5BF2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,13-14H,(H,11,12) . This indicates the presence of boron, fluorine, and carboxylic acid functional groups in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Borono-3,5-difluorobenzoic acid include a molecular weight of 201.92 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the retrieved data.

Scientific Research Applications

  • Organic Synthesis Applications :

    • 4-Borono-3,5-difluorobenzoic acid is an important intermediate in organic synthesis. It is utilized in Suzuki aryl-coupling reaction synthesis of olefins, styrene, and biphenyl derivatives. This compound plays a role in synthesizing various natural products and organic materials (Sun Hai-xia et al., 2015).
  • Biomedical Applications :

    • Boronic acid-functionalized nanoparticles, including derivatives of 4-Borono-3,5-difluorobenzoic acid, are investigated as potential antiviral therapeutics. Their role as viral entry inhibitors for viruses like Hepatitis C is a significant area of research (Khanal et al., 2013).
  • Chemosensing and Molecular Recognition :

    • The compound's derivatives are studied for their potential in chemosensing technologies. For example, their interaction with bifunctional substrates like catechol and alpha-hydroxyisobutyric acid is analyzed for molecular recognition applications (Lei Zhu et al., 2006).
  • Material Science Applications :

    • Boron derivatives, including 4-Borono-3,5-difluorobenzoic acid, are used in material sciences for creating luminescent materials and sensors. Their interaction with other substances and their photophysical properties are key areas of interest (Zhang et al., 2009).
  • Environmental Applications :

    • Studies on the interaction of boric acid with other compounds provide insights into environmental applications like pollution treatment and resource recovery (Tingting Zhang et al., 2021).

Safety And Hazards

The safety data sheet for 3,5-Difluorobenzoic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-borono-3,5-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2,13-14H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJZJINMQKWVLJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C(=O)O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681718
Record name 4-Borono-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Borono-3,5-difluorobenzoic acid

CAS RN

1031857-98-3
Record name 4-Borono-3,5-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Borono-3,5-difluorobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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